molecular formula C16H22N2O5 B2474487 1-({1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}methyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid CAS No. 2446495-52-7

1-({1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}methyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Cat. No.: B2474487
CAS No.: 2446495-52-7
M. Wt: 322.361
InChI Key: FKORVTZMGOVQBU-UHFFFAOYSA-N
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Description

1-({1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}methyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a heterocyclic organic compound featuring:

  • A tert-butoxycarbonyl (Boc)-protected pyrrolidine moiety linked via a methyl group to a 2-oxo-1,2-dihydropyridine core.
  • A carboxylic acid group at the 4-position of the dihydropyridine ring.

This structure combines functional groups critical for pharmaceutical applications, such as the Boc group (for amine protection), the dihydropyridine scaffold (common in bioactive molecules), and the carboxylic acid (enhancing solubility and binding interactions). Its molecular weight is estimated at ~349.4 g/mol (C₁₇H₂₃N₂O₅), though exact data requires experimental validation.

Properties

IUPAC Name

1-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]-2-oxopyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(22)18-6-4-11(10-18)9-17-7-5-12(14(20)21)8-13(17)19/h5,7-8,11H,4,6,9-10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKORVTZMGOVQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CN2C=CC(=CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}methyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of the Dihydropyridine Ring: The dihydropyridine ring is formed through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Coupling of the Two Rings: The pyrrolidine and dihydropyridine rings are coupled using a suitable linker, often through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-({1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}methyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the Boc-protected nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine or dihydropyridine derivatives.

Scientific Research Applications

1-({1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}methyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a bioactive compound in various biological assays.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-({1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}methyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structure and functional groups. The Boc group can be removed under acidic conditions, revealing the active amine, which can interact with biological targets.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features

Key comparisons with similar compounds are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Functional Groups
Target Compound C₁₇H₂₃N₂O₅ (est) ~349.4 (est) Boc-pyrrolidinylmethyl, dihydropyridine, COOH Carboxylic acid, Boc, Dihydropyridine
(±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate Not provided Not provided Benzyl, fluoropyridine, silyl ether, methyl ester Ester, Fluorine, Silyl ether
(2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid C₁₆H₂₁NO₄ 291.34 Boc, phenyl, pyrrolidine, COOH Carboxylic acid, Boc, Phenyl
1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid Not provided Not provided Fused pyrrolo-pyridine, Boc, COOH Carboxylic acid, Boc, Fused rings
Key Observations:

Backbone Variations :

  • The target compound’s dihydropyridine core is partially unsaturated, contrasting with the fully aromatic fluoropyridine in and the fused pyrrolo-pyridine in .
  • The Boc group is conserved across all analogs, but substituents vary (e.g., phenyl in vs. benzyl/silyl ether in ) .

Functional Group Impact: The carboxylic acid in the target and –3 enhances hydrophilicity compared to ester derivatives (), which may improve aqueous solubility but reduce membrane permeability .

Biological Activity

1-({1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}methyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a compound that belongs to the class of 2-pyridone derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. This article aims to explore the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the reaction of 3-formylchromone with primary amines and subsequent decarboxylation reactions. The general structure includes a pyrrolidine moiety that enhances its biological activity. The tert-butoxycarbonyl (Boc) group is used to protect the amine during synthesis, which can be removed later for further functionalization.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C15H20N2O5
  • Molecular Weight: 304.33 g/mol
  • SMILES Notation: CC(C)(C)OC(=O)N1CCC@H[C@@H]1C(O)=O

Antimicrobial Activity

Research indicates that derivatives of 2-pyridone compounds exhibit significant antimicrobial properties. In a study evaluating various derivatives against Gram-positive and Gram-negative bacteria, it was found that certain compounds demonstrated potent activity against Staphylococcus aureus and Escherichia coli . The mechanism involves interaction with bacterial DNA gyrase, disrupting DNA replication and transcription processes.

MicroorganismActivity Level
Staphylococcus aureusHigh
Escherichia coliModerate
Acinetobacter baumanniiLow
Candida albicansModerate

The primary mechanism by which this compound exerts its antimicrobial effects is through the inhibition of DNA gyrase. Molecular docking studies suggest that the compound binds effectively to the active site of DNA gyrase, similar to fluoroquinolone antibiotics. This binding results in the stabilization of the enzyme-substrate complex, preventing DNA supercoiling and leading to cell death .

Anti-inflammatory Properties

In addition to its antimicrobial activity, compounds similar to this compound have shown anti-inflammatory effects in various models. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways involving NF-kB and MAPK .

Case Studies

Several studies have highlighted the therapeutic potential of pyridone derivatives:

  • Case Study 1: Antibacterial Efficacy
    • A recent study demonstrated that a series of pyridone derivatives were effective against multidrug-resistant strains of Staphylococcus aureus. The most potent derivative exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
  • Case Study 2: Anti-inflammatory Effects
    • In vitro studies showed that derivatives could significantly reduce TNF-alpha levels in macrophages stimulated with LPS, indicating their potential use in treating inflammatory diseases .

Q & A

What are the optimal synthetic routes for synthesizing this compound, and how do reaction conditions influence yield?

Advanced Synthesis Methodology:
The synthesis involves two critical steps: (1) introducing the tert-butoxycarbonyl (Boc) protecting group to a pyrrolidine precursor using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or DMAP) , and (2) coupling the Boc-protected pyrrolidine with a 2-oxo-1,2-dihydropyridine-4-carboxylic acid derivative. Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) or nucleophilic alkylation under anhydrous conditions (THF/DMF, 0–25°C) is commonly employed for the coupling step .
Key Considerations:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side reactions.
  • Temperature Control: Lower temperatures (0–5°C) minimize Boc-group cleavage during acidic workup .
  • Purification: Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC achieves >95% purity .

How does the Boc group affect the compound’s stability and reactivity in downstream modifications?

Mechanistic Insights:
The Boc group serves as a transient amine protector, enabling selective functionalization of other reactive sites (e.g., the pyridone ring). Its steric bulk reduces undesired nucleophilic attacks on the pyrrolidine nitrogen during alkylation or acylation steps . However, the Boc group is acid-labile, requiring careful pH control (neutral to mildly basic conditions) to prevent premature deprotection .
Advanced Applications:

  • Selective Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (20–30 min, 0°C) removes the Boc group without degrading the pyridone core .

What analytical techniques are critical for characterizing structural integrity and purity?

Methodological Framework:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., pyrrolidine C3-methyl vs. C4-methyl substitution) and Boc-group retention . Key signals include the tert-butyl singlet (~1.4 ppm) and pyridone carbonyl (~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Accurately verifies molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
  • HPLC-PDA: Detects trace impurities (<0.1%) using C18 columns and UV monitoring at 254 nm .

How can competing side reactions (e.g., epimerization or oxidation) be mitigated during synthesis?

Advanced Optimization Strategies:

  • Epimerization Control: Use of non-polar solvents (e.g., toluene) and low temperatures (−20°C) during coupling steps preserves stereochemistry at chiral centers .
  • Oxidation Prevention: Inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) protect the dihydropyridine ring from air oxidation .
  • Catalyst Screening: Pd(OAc)₂/XPhos systems reduce byproducts in cross-coupling reactions compared to traditional Pd(PPh₃)₄ .

What computational tools predict this compound’s bioavailability and target binding?

In Silico Approaches:

  • Molecular Docking (AutoDock Vina): Models interactions with enzymes (e.g., kinases or proteases) by aligning the pyridone carbonyl with catalytic residues .
  • ADMET Prediction (SwissADME): Estimates logP (~2.1) and permeability (Caco-2 > 5 × 10⁻⁶ cm/s), highlighting moderate blood-brain barrier penetration .
  • DFT Calculations (Gaussian): Confirms the stability of tautomeric forms (e.g., lactam vs. lactim) under physiological pH .

What bioassay strategies are suitable for evaluating its biological activity?

Advanced Assay Design:

  • Enzyme Inhibition (IC₅₀): Fluorescent substrate assays (e.g., HIV-1 protease) with 10-dose IC₅₀ curves (0.1–100 µM) .
  • Cellular Uptake: LC-MS/MS quantification in HEK293 cells after 24-h exposure (1–50 µM) .
  • In Vivo Pharmacokinetics: Radiolabeled (¹⁴C) compound tracking in rodent plasma and tissues .

How does stereochemistry at the pyrrolidine C3 position influence pharmacological activity?

Structure-Activity Relationship (SAR):

  • (R)- vs. (S)-Configuration: The (R)-isomer shows 10-fold higher affinity for serotonin receptors (5-HT₃) due to optimal hydrogen bonding with Asp135 .
  • Chiral Resolution: Preparative chiral HPLC (Chiralpak IA column, hexane/ethanol) separates enantiomers for individual testing .

What challenges arise in scaling up synthesis for preclinical studies?

Process Chemistry Considerations:

  • Yield Optimization: Batch vs. flow chemistry comparisons (flow reduces reaction time by 60% but requires specialized equipment) .
  • Cost-Effective Purification: Switch from column chromatography to crystallization (e.g., using tert-butyl methyl ether/hexane) .
  • Stability Monitoring: Accelerated degradation studies (40°C/75% RH) identify storage conditions (desiccated, −20°C) .

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